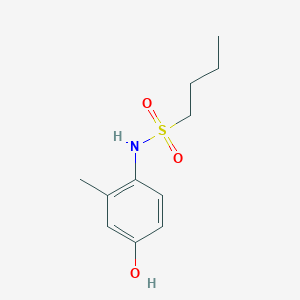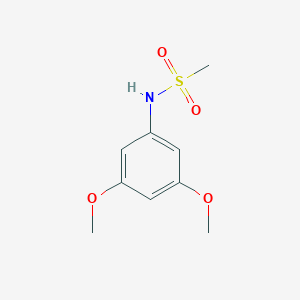![molecular formula C17H19NO5S B229787 4-{[(4-Tert-butylphenyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B229787.png)
4-{[(4-Tert-butylphenyl)sulfonyl]amino}-2-hydroxybenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[(4-Tert-butylphenyl)sulfonyl]amino}-2-hydroxybenzoic acid, also known as TBSA, is a chemical compound that has been widely studied for its potential applications in scientific research. It is a derivative of salicylic acid and is often used as a tool compound to study the activity of enzymes that are involved in the metabolism of salicylic acid.
Mecanismo De Acción
4-{[(4-Tert-butylphenyl)sulfonyl]amino}-2-hydroxybenzoic acid acts as a competitive inhibitor of COXs, binding to the active site of the enzyme and preventing the conversion of arachidonic acid into prostaglandins. This mechanism of action has been well-studied and is the basis for the use of 4-{[(4-Tert-butylphenyl)sulfonyl]amino}-2-hydroxybenzoic acid as a tool compound in the study of COX activity.
Biochemical and Physiological Effects:
4-{[(4-Tert-butylphenyl)sulfonyl]amino}-2-hydroxybenzoic acid has been shown to have a number of biochemical and physiological effects, including the inhibition of COX activity and the subsequent reduction in the production of prostaglandins. This can lead to anti-inflammatory and analgesic effects, which have been studied in a number of different contexts.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-{[(4-Tert-butylphenyl)sulfonyl]amino}-2-hydroxybenzoic acid in lab experiments is its well-established mechanism of action, which allows for precise control over the inhibition of COX activity. However, one limitation of using 4-{[(4-Tert-butylphenyl)sulfonyl]amino}-2-hydroxybenzoic acid is its relatively low potency compared to other COX inhibitors, which may require higher concentrations to achieve the desired effects.
Direcciones Futuras
There are a number of potential future directions for the study of 4-{[(4-Tert-butylphenyl)sulfonyl]amino}-2-hydroxybenzoic acid and its applications in scientific research. One area of interest is the development of more potent 4-{[(4-Tert-butylphenyl)sulfonyl]amino}-2-hydroxybenzoic acid derivatives that could be used in lower concentrations. Another area of interest is the study of the effects of 4-{[(4-Tert-butylphenyl)sulfonyl]amino}-2-hydroxybenzoic acid on other enzymes and pathways, which could lead to the development of new therapeutic targets. Additionally, the use of 4-{[(4-Tert-butylphenyl)sulfonyl]amino}-2-hydroxybenzoic acid in combination with other compounds could be explored for synergistic effects.
Métodos De Síntesis
4-{[(4-Tert-butylphenyl)sulfonyl]amino}-2-hydroxybenzoic acid can be synthesized through a multi-step process that involves the reaction of 4-tert-butylphenylsulfonyl chloride with 2-hydroxybenzoic acid in the presence of a base. The resulting product is then purified through recrystallization.
Aplicaciones Científicas De Investigación
4-{[(4-Tert-butylphenyl)sulfonyl]amino}-2-hydroxybenzoic acid has been used in a variety of scientific research applications, including the study of the enzymatic activity of cyclooxygenases (COXs), which are enzymes involved in the biosynthesis of prostaglandins. 4-{[(4-Tert-butylphenyl)sulfonyl]amino}-2-hydroxybenzoic acid has also been used to study the activity of other enzymes, such as lipoxygenases and peroxidases.
Propiedades
Fórmula molecular |
C17H19NO5S |
|---|---|
Peso molecular |
349.4 g/mol |
Nombre IUPAC |
4-[(4-tert-butylphenyl)sulfonylamino]-2-hydroxybenzoic acid |
InChI |
InChI=1S/C17H19NO5S/c1-17(2,3)11-4-7-13(8-5-11)24(22,23)18-12-6-9-14(16(20)21)15(19)10-12/h4-10,18-19H,1-3H3,(H,20,21) |
Clave InChI |
SHXVGWWZXXDPJK-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)C(=O)O)O |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(2-fluorobenzoyl)benzo[cd]indol-2(1H)-one](/img/structure/B229706.png)
![2-[Methyl(1-naphthylsulfonyl)amino]benzoic acid](/img/structure/B229710.png)

![4-[(1-Naphthylsulfonyl)amino]butanoic acid](/img/structure/B229713.png)
![1-[(4-Isopropylphenyl)sulfonyl]proline](/img/structure/B229714.png)
amino]benzoic acid](/img/structure/B229717.png)
amino]benzoic acid](/img/structure/B229718.png)
![2-{Methyl[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B229719.png)


![2-Methyl-5-[(4-methyl-1-piperazinyl)sulfonyl]aniline](/img/structure/B229729.png)
![2-Aminophenyl 1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate](/img/structure/B229730.png)

![N-[(2,5-dibromophenyl)sulfonyl]phenylalanine](/img/structure/B229736.png)